4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine
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Description
4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C24H23N3S and its molecular weight is 385.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been reported to inhibit cdk2 . Inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
Cdk2, a potential target of similar compounds, is involved in the cell cycle regulation pathway . Inhibition of CDK2 can disrupt this pathway, leading to cell cycle arrest .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability and low clearance , which could suggest favorable pharmacokinetic properties.
Result of Action
Similar compounds have been reported to inhibit the growth of various cell lines . This suggests that 4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine may have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine has been found to interact with various enzymes and proteins. It is known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The compound’s interaction with these enzymes can influence biochemical reactions within the cell .
Cellular Effects
The compound’s effects on cells are primarily due to its ability to inhibit protein kinases. By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to inhibit protein kinases can lead to alterations in the phosphorylation status of proteins, thereby affecting their activity and the cellular processes they regulate .
Metabolic Pathways
The metabolic pathways that this compound is involved in are yet to be fully determined. Given its known interactions with protein kinases, it could potentially be involved in pathways related to cell growth, differentiation, migration, and metabolism .
Properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3S/c1-17-10-8-9-15-27(17)23-20-16-21(18-11-4-2-5-12-18)28-24(20)26-22(25-23)19-13-6-3-7-14-19/h2-7,11-14,16-17H,8-10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHXTLZXUYVZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.